
3,3'-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the reaction of phenylhydrazine with chalcone under acidic conditions, followed by cyclization to form the pyrazole ring . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a [3+2] cycloaddition with terminal alkynes .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient synthetic routes. These methods may include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions, followed by in situ oxidation using bromine or other oxidizing agents . The use of microwave-assisted synthesis and green chemistry principles is also gaining popularity in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) undergoes various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazolones or other oxidized products.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper or palladium .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazoles can yield pyrazolones, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .
Applications De Recherche Scientifique
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. For instance, certain pyrazole derivatives inhibit monoamine oxidase (MAO) enzymes by binding to the active site and preventing the breakdown of neurotransmitters . This interaction can modulate neurotransmitter levels and influence various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Known for its fluorescence and hole transport characteristics.
3-Amino-4,5-dihydro-1-phenylpyrazole: Used in the synthesis of various bioactive compounds.
4,5-Dihydro-1H-pyrazole derivatives: Synthesized from azachalcones and used in medicinal chemistry.
Uniqueness
3,3’-(1,4-Phenylene)di(4,5-dihydro-1H-pyrazole) is unique due to its specific structural features and the presence of a phenylene linker, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for exploring new therapeutic applications and developing advanced materials.
Propriétés
Numéro CAS |
67564-21-0 |
|---|---|
Formule moléculaire |
C12H14N4 |
Poids moléculaire |
214.27 g/mol |
Nom IUPAC |
3-[4-(4,5-dihydro-1H-pyrazol-3-yl)phenyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C12H14N4/c1-2-10(12-6-8-14-16-12)4-3-9(1)11-5-7-13-15-11/h1-4,13-14H,5-8H2 |
Clé InChI |
LQJFUFVGYXCRRU-UHFFFAOYSA-N |
SMILES canonique |
C1CNN=C1C2=CC=C(C=C2)C3=NNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
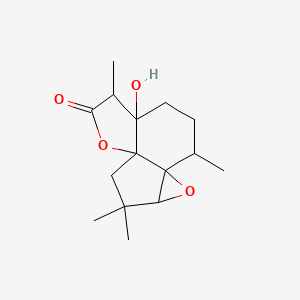
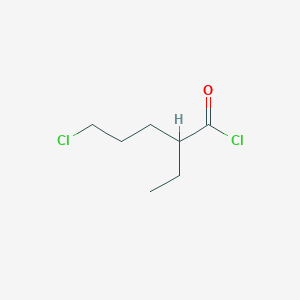
![(E)-Bis[4-(dimethoxymethyl)phenyl]diazene](/img/structure/B14472568.png)
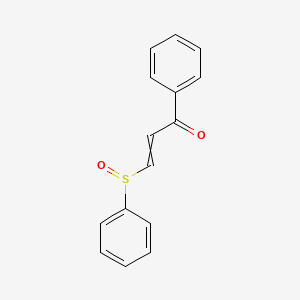


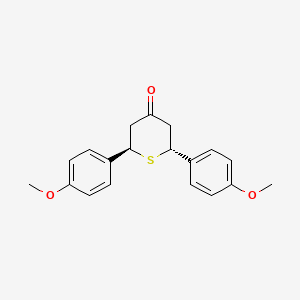
![{1-[(Propan-2-yl)sulfanyl]ethyl}benzene](/img/structure/B14472612.png)
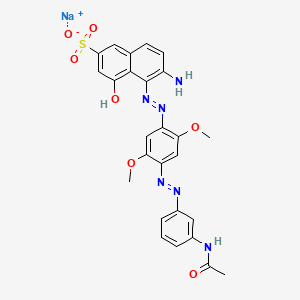
![1-Methyl-2-[(1-octadecylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium](/img/structure/B14472620.png)
![4,5-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14472621.png)
![2-[(E)-(4-Bromophenyl)diazenyl]propane-2-peroxol](/img/structure/B14472632.png)
![2,4-Bis(4-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14472635.png)
